2-Bromopropanamide

描述

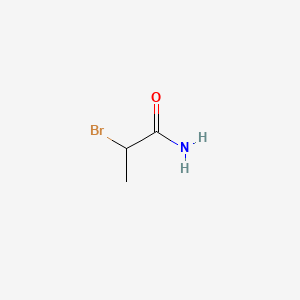

Structure

3D Structure

属性

IUPAC Name |

2-bromopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHYZQCEIVEMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031970 | |

| Record name | 2-Bromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5875-25-2 | |

| Record name | 2-Bromopropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5875-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92W215G050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromopropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropanamide is a halogenated amide of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive bromine atom and an amide functional group, allows for a variety of chemical transformations, making it a versatile intermediate. This technical guide provides a comprehensive overview of the core chemical properties, structural features, and key experimental methodologies related to this compound.

Chemical Properties and Structure

This compound, with the IUPAC name this compound, is a solid at room temperature.[1] It is characterized by the presence of a bromine atom at the alpha-position to the carbonyl group of propanamide.

Structure

The chemical structure of this compound is depicted below:

Molecular Formula: C₃H₆BrNO[2]

Canonical SMILES: CC(C(=O)N)Br[2]

InChI: InChI=1S/C3H6BrNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 151.99 g/mol | [2] |

| Melting Point | 123-125 °C | [1][3] |

| Boiling Point | 248.3 °C (at 760 mmHg) | [1][4] |

| Density | 1.644 g/cm³ | [1][4] |

| Solubility | Slightly soluble in benzene (B151609) and chloroform. | [1][4] |

| CAS Number | 5875-25-2 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development. The following sections provide cited experimental protocols.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: the α-bromination of propionic acid via the Hell-Volhard-Zelinsky reaction to form 2-bromopropionyl bromide, followed by amidation.

Step 1: Synthesis of 2-Bromopropionyl Bromide (Hell-Volhard-Zelinsky Reaction)

This reaction facilitates the selective bromination of the α-carbon of a carboxylic acid.[3]

-

Materials: Propionic acid, red phosphorus (catalytic amount), and bromine.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture until the evolution of hydrogen bromide gas ceases, indicating the completion of the reaction.

-

The resulting crude 2-bromopropionyl bromide can be purified by distillation.

-

Step 2: Amidation of 2-Bromopropionyl Bromide

The acyl bromide is then converted to the corresponding amide by reaction with ammonia (B1221849).

-

Materials: 2-Bromopropionyl bromide, concentrated aqueous ammonia.

-

Procedure:

-

Cool a solution of concentrated aqueous ammonia in an ice bath.

-

Slowly add the purified 2-bromopropionyl bromide to the cold ammonia solution with vigorous stirring. This reaction is highly exothermic and the temperature should be carefully controlled.

-

The this compound product will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted ammonia and ammonium (B1175870) bromide.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A logical workflow for the synthesis and purification of this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product of high purity.

-

Solvent Selection: A suitable solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system, such as ethanol-water, is often effective.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol (B145695).

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration.

-

To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation).

-

Add a few more drops of hot ethanol until the solution becomes clear again.

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

-

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, can be used. A typical gradient might run from a low percentage of B to a high percentage of B over 20-30 minutes.

-

Detection: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is often employed.

-

Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a compatible solvent.

Gas Chromatography (GC)

-

Column: A non-polar or medium-polarity capillary column is generally used.

-

Carrier Gas: Helium or nitrogen is a common carrier gas.

-

Injector and Detector Temperatures: The injector and detector (e.g., Flame Ionization Detector - FID) temperatures are set high enough to ensure vaporization and prevent condensation.

-

Oven Temperature Program: A temperature ramp is programmed to ensure good separation of the analyte from any impurities.

-

Sample Preparation: The sample is dissolved in a volatile organic solvent.

Signaling Pathways

Currently, there is a lack of published scientific literature detailing the involvement of this compound in specific biological signaling pathways. Its primary utility reported in the literature is as a reagent in organic synthesis.[1] Further research would be required to elucidate any potential biological activity and its mechanism of action.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic and purification protocols outlined in this guide provide a solid foundation for its preparation and use in a laboratory setting. While its biological activity is not yet extensively explored, its structural features suggest potential for its use as a scaffold in the design of new bioactive molecules. The provided methodologies for synthesis and analysis will aid researchers in the consistent production and characterization of this compound for further investigation.

References

An In-depth Technical Guide to the Synthesis of 2-Bromopropanamide from Propionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromopropanamide from propionamide (B166681), a key reaction in the production of various pharmaceutical intermediates and fine chemicals. The document details the underlying chemical principles, experimental methodologies, and quantitative data, offering a valuable resource for professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the introduction of an alpha-amido-alkyl group in the preparation of more complex molecules. The synthesis of this compound from the readily available starting material, propionamide, involves the selective bromination of the carbon atom alpha to the carbonyl group. This transformation requires careful control of reaction conditions to favor the desired alpha-bromination over other potential side reactions, such as the Hofmann rearrangement.

The most common and effective method for this synthesis is the alpha-bromination of the amide using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), often in the presence of a radical initiator or under acidic conditions. The choice of reagents and reaction parameters is critical to achieving a high yield and purity of the final product.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from propionamide proceeds via an alpha-bromination reaction. The generally accepted mechanism involves the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine species.

Reaction:

Propionamide + Brominating Agent → this compound

Mechanism with N-Bromosuccinimide (NBS):

The reaction, when using NBS, can proceed through a radical pathway, especially when initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, under acidic conditions, the reaction can proceed through an enol intermediate.

Below is a diagram illustrating the proposed reaction pathway for the acid-catalyzed alpha-bromination of propionamide.

Caption: Proposed reaction pathway for the acid-catalyzed alpha-bromination of propionamide.

Experimental Protocols

While a specific, detailed protocol for the direct alpha-bromination of propionamide is not extensively documented in readily available literature, a general procedure can be adapted from established methods for the alpha-bromination of other aliphatic amides. The following is a representative experimental protocol.

Materials:

-

Propionamide

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas, dissolve propionamide in a suitable anhydrous solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

The reaction mixture is then heated to reflux under an inert atmosphere.

-

The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow:

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrNO | [1] |

| Molecular Weight | 151.99 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 123-125 °C | [2] |

| Boiling Point | 247.9 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in chloroform, methanol | [2] |

| CAS Number | 5875-25-2 | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 1.88 (d, 3H), 4.45 (q, 1H), 6.0-7.0 (br s, 2H) | Predicted |

| ¹³C NMR (CDCl₃) | δ (ppm): 23.5, 45.0, 172.0 | [3] |

| IR (KBr, cm⁻¹) | 3380, 3180, 1660, 1440, 1290, 680 | [1] |

Note: Predicted NMR data is based on standard chemical shift values and may vary slightly from experimental results.

Safety and Handling

-

Propionamide: Harmful if swallowed. Causes skin and eye irritation.

-

N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Lachrymator. Handle in a well-ventilated fume hood.

-

Carbon tetrachloride: Toxic and carcinogenic. Use with extreme caution and appropriate personal protective equipment in a fume hood. Consider alternative, less hazardous solvents.

-

This compound: Harmful if swallowed. Causes skin and eye irritation.[1]

It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from propionamide via alpha-bromination is a feasible and important transformation for the production of valuable chemical intermediates. The use of N-bromosuccinimide under radical initiation conditions is a common approach. Careful control of the reaction parameters is essential to maximize the yield of the desired product and minimize the formation of byproducts. This guide provides a foundational understanding and a practical framework for researchers and professionals engaged in the synthesis of this and related compounds. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

2-Bromopropanamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromopropanamide, a reactive halo-amide compound with applications in organic synthesis and potential utility in chemical biology and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its mechanism of action as an alkylating agent. The information is curated to support researchers and professionals in the fields of chemistry, biochemistry, and pharmacology.

Core Chemical and Physical Properties

This compound, also known as α-bromopropionamide, is a halogenated amide with the chemical formula C₃H₆BrNO. Its reactivity is primarily dictated by the presence of a bromine atom on the α-carbon relative to the carbonyl group, making it a good electrophile for nucleophilic substitution reactions.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 5875-25-2 | [1][2] |

| Molecular Weight | 151.99 g/mol | [1][2] |

| Molecular Formula | C₃H₆BrNO | [1][2] |

| Melting Point | 123-125 °C | [1] |

| Boiling Point (Predicted) | 248.3 ± 23.0 °C | [1] |

| Density (Predicted) | 1.644 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.79 ± 0.50 | [1] |

| Solubility | Slightly soluble in Benzene and Chloroform. | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from propanoic acid. The first step involves the α-bromination of propanoic acid to form 2-bromopropionyl bromide, followed by amidation to yield the final product.

Step 1: Synthesis of 2-Bromopropionyl Bromide

This procedure is based on the Hell-Volhard-Zelinsky reaction, which is a standard method for the α-halogenation of carboxylic acids.

Materials:

-

Propanoic acid

-

Red phosphorus

-

Bromine

-

Anhydrous diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

To the flask, add propanoic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the complete addition of bromine, continue to heat the mixture at a gentle reflux for several hours until the evolution of hydrogen bromide gas ceases.

-

After cooling to room temperature, the reaction mixture is distilled under atmospheric pressure to yield crude 2-bromopropionyl bromide. Further purification can be achieved by vacuum distillation.

Step 2: Amidation of 2-Bromopropionyl Bromide

This step involves the reaction of the synthesized 2-bromopropionyl bromide with ammonia (B1221849) to form the corresponding amide.

Materials:

-

2-Bromopropionyl bromide

-

Concentrated aqueous ammonia

-

Ice

-

Anhydrous diethyl ether

Equipment:

-

Beaker

-

Stirring rod

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a beaker, cool concentrated aqueous ammonia in an ice bath.

-

Slowly and with constant stirring, add the 2-bromopropionyl bromide dropwise to the cold ammonia solution. A white precipitate of this compound will form.

-

Continue stirring for an additional 30 minutes in the ice bath to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any unreacted ammonia and ammonium (B1175870) bromide.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol (B145695) and water.

Mechanism of Action: Alkylation of Nucleophilic Residues

This compound is an effective alkylating agent due to the electrophilic nature of the α-carbon, which is activated by the adjacent carbonyl group and the bromine leaving group. This property allows it to react with nucleophiles, most notably the thiol group of cysteine residues in proteins.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophilic sulfur atom of a cysteine residue attacks the electrophilic α-carbon of this compound, leading to the displacement of the bromide ion and the formation of a stable thioether bond. This covalent modification can irreversibly alter the structure and function of the protein, making this compound a potential tool for proteomics research and as a covalent inhibitor of enzymes.

Caption: Sₙ2 mechanism of cysteine alkylation by this compound.

Biological and Pharmaceutical Relevance

The ability of this compound to covalently modify proteins makes it a compound of interest for drug development and chemical biology. As an alkylating agent, it has the potential to be used in the development of irreversible enzyme inhibitors. Covalent inhibitors can offer advantages in terms of potency and duration of action. There is some indication that derivatives of this compound may possess antitumor properties, likely through the alkylation of critical cellular nucleophiles. Further research is warranted to explore the full therapeutic potential and biological effects of this compound.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes skin and serious eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical reagent with established utility in organic synthesis and significant potential in the fields of proteomics and drug discovery. This guide provides essential technical information to facilitate its synthesis, understanding of its chemical properties, and exploration of its biological applications. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers and professionals working at the interface of chemistry and biology.

References

An In-depth Technical Guide to the Synthesis of (R)- and (S)-2-Bromopropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to enantiomerically pure (R)-2-Bromopropanamide and (S)-2-Bromopropanamide. These chiral molecules are valuable building blocks in medicinal chemistry and drug development, where stereochemistry plays a crucial role in pharmacological activity. This document details the key synthetic transformations, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Introduction

(R)- and (S)-2-Bromopropanamide are chiral synthons that incorporate a stereocenter adjacent to both a carbonyl group and a bromine atom. This unique structural motif makes them versatile intermediates for the introduction of chirality and further functionalization in the synthesis of complex organic molecules. The stereospecific synthesis of these compounds is of paramount importance, as the biological activity of their derivatives is often highly dependent on the absolute configuration of the chiral center.

This guide outlines a reliable and well-documented two-step synthetic pathway starting from the readily available chiral amino acids, D-alanine and L-alanine, for the preparation of (R)- and (S)-2-bromopropanamide, respectively.

Synthetic Strategy Overview

The synthesis of enantiomerically pure 2-bromopropanamides is achieved through a two-step sequence:

-

Diazotization of the corresponding chiral amino acid (Alanine) to yield the chiral 2-bromopropanoic acid with retention of configuration.

-

Amidation of the resulting 2-bromopropanoic acid to afford the target 2-bromopropanamide.

This strategy leverages the readily available and inexpensive chiral pool of amino acids to establish the desired stereochemistry, which is then preserved throughout the synthetic sequence.

Figure 1: General synthetic workflow for (R)- and (S)-2-Bromopropanamide.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of the chiral 2-bromopropanoic acid intermediates.

Table 1: Synthesis of (R)-2-Bromopropanoic Acid from D-Alanine

| Parameter | Value | Reference |

| Starting Material | D-Alanine | N/A |

| Reagents | NaNO₂, 48% aq. HBr | N/A |

| Stereochemistry | Retention of configuration | N/A |

| Yield | High | N/A |

| Enantiomeric Excess | >98% | N/A |

Table 2: Synthesis of (S)-2-Bromopropanoic Acid from L-Alanine

| Parameter | Value | Reference |

| Starting Material | L-Alanine | N/A |

| Reagents | NaNO₂, 48% aq. HBr | N/A |

| Stereochemistry | Retention of configuration | N/A |

| Yield | High | N/A |

| Enantiomeric Excess | >98% | N/A |

Experimental Protocols

Synthesis of (R)-2-Bromopropanoic Acid from D-Alanine

This procedure details the diazotization of D-alanine to produce (R)-2-bromopropanoic acid with retention of stereochemistry.

Materials:

-

D-Alanine

-

48% aqueous hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether or Dichloromethane (B109758)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve D-alanine in a mixture of 48% aqueous HBr and water. Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Add sodium sulfate to the reaction mixture to salt out the organic product.

-

Extract the aqueous layer with several portions of diethyl ether or dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (R)-2-bromopropanoic acid.

-

The crude product can be further purified by vacuum distillation.

Synthesis of (S)-2-Bromopropanoic Acid from L-Alanine

The procedure for the synthesis of (S)-2-bromopropanoic acid is identical to that for the (R)-enantiomer, with the substitution of L-alanine as the starting material.

General Protocol for the Amidation of 2-Bromopropanoic Acid

This protocol describes a practical method for the conversion of chiral 2-bromopropanoic acid to the corresponding primary amide.[1]

Figure 2: Workflow for the amidation of chiral 2-bromopropanoic acid.

Step 1: Formation of the Acyl Chloride

Materials:

-

(R)- or (S)-2-Bromopropanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral 2-bromopropanoic acid in anhydrous DCM.

-

Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-bromopropionyl chloride is typically used in the next step without further purification.

Step 2: Amidation with Ammonium (B1175870) Chloride [1]

Materials:

-

Crude (R)- or (S)-2-Bromopropionyl chloride

-

Ammonium chloride (NH₄Cl)

-

N-Methyl-2-pyrrolidone (NMP)

-

Flame-dried reaction tube

-

Stirring apparatus

-

Heating apparatus

Procedure:

-

In a flame-dried reaction tube, combine the crude 2-bromopropionyl chloride (1.0 mmol) and ammonium chloride (2.0 mmol).[1]

-

Add N-Methyl-2-pyrrolidone (NMP) (5.0 mL) to the mixture.[1]

-

Seal the tube and heat the reaction mixture to 120 °C with stirring for 1 hour.[1]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure (R)- or (S)-2-bromopropanamide.

Stereochemical Considerations

The diazotization of α-amino acids with sodium nitrite in the presence of hydrobromic acid is known to proceed with overall retention of configuration. This is attributed to a double SN2 mechanism involving an intermediate α-lactone. The subsequent conversion of the chiral 2-bromopropanoic acid to the amide via the acyl chloride is not expected to affect the stereocenter. Therefore, the enantiomeric purity of the starting alanine (B10760859) is largely transferred to the final this compound product.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of enantiomerically pure (R)- and (S)-2-bromopropanamide. The described methods utilize readily available starting materials and well-established chemical transformations. The provided experimental protocols and data tables serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the preparation of these important chiral building blocks for further synthetic applications.

References

The Alkylating Potential of 2-Bromopropanamide: A Technical Guide for Researchers

An In-depth Examination of the Reactivity, Mechanisms, and Applications of a Versatile Electrophile in Drug Discovery and Chemical Biology

Introduction

2-Bromopropanamide (CH₃CH(Br)CONH₂) is a reactive haloalkane derivative that serves as a potent alkylating agent. Its utility in chemical synthesis and as a probe in biological systems stems from the electrophilic nature of the carbon atom bearing the bromine, making it susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in drug development and proteomics. We will delve into its reaction mechanisms, provide experimental protocols for its use, and present quantitative data to inform its application in research settings.

Core Chemical Properties and Reactivity

This compound is a bifunctional molecule featuring a reactive alkyl bromide and an amide group. The primary mode of its reactivity as an alkylating agent is through nucleophilic substitution, predominantly following an Sₙ2 mechanism. The electron-withdrawing nature of the adjacent amide group can influence the reactivity of the C-Br bond.

Mechanism of Alkylation

The alkylation reaction with this compound typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion as a leaving group.

Caption: Generalized Sₙ2 reaction mechanism of this compound.

The rate of this reaction is dependent on the concentration of both this compound and the nucleophile. The stereochemistry at the chiral center, if applicable, is inverted during the reaction.

Quantitative Data on Reactivity

| Alkylating Agent | Nucleophile | Solvent | Rate Constant (k) | Temperature (°C) |

| Sodium 2-bromopropanoate (B1255678) | OH⁻ | Water | 6.4 x 10⁻⁴ M⁻¹s⁻¹[1] | 25 |

| This compound | Cysteine Thiolate | Aqueous Buffer | Data not available | ~25-37 |

| This compound | Amine | Organic Solvent | Data not available | ~25-80 |

Applications in Drug Development and Chemical Biology

The ability of this compound to covalently modify nucleophilic residues makes it a valuable tool in drug discovery and chemical biology, particularly as a covalent inhibitor and a chemical probe.

Covalent Inhibition of Enzymes

Covalent inhibitors form a stable bond with their target protein, often leading to irreversible inhibition. This compound and its derivatives can be designed to target nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme. This strategy can offer high potency and prolonged duration of action. For example, α-haloamides are known to act as inhibitors for papain-like proteases by alkylating the catalytic cysteine residue.

Chemoproteomic Profiling

Chemoproteomics aims to identify the protein targets of small molecules. This compound can be used as an electrophilic probe to identify reactive cysteine residues within the proteome. By treating cell lysates or intact cells with this compound and subsequently using mass spectrometry-based proteomics, researchers can identify the proteins that have been covalently modified.

Caption: Experimental workflow for chemoproteomic profiling using this compound.

Experimental Protocols

General Protocol for N-Alkylation of Heterocycles

This protocol provides a general procedure for the N-alkylation of nitrogen-containing heterocyclic compounds using this compound.

Materials:

-

Nitrogen-containing heterocycle (e.g., imidazole, pyrazole)

-

This compound

-

Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry flask under an inert atmosphere, add the heterocycle (1.0 eq) and the anhydrous solvent.

-

Add the base (1.5-2.0 eq) to the mixture and stir at room temperature for 30-60 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at a temperature ranging from room temperature to 80°C, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for Cysteine Alkylation in Proteins for Proteomic Analysis

This protocol outlines a standard procedure for the alkylation of cysteine residues in proteins using this compound for subsequent mass spectrometry analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT) for reduction

-

This compound

-

Quenching reagent (e.g., excess DTT or L-cysteine)

-

Urea (for denaturation, if necessary)

Procedure:

-

Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool the sample to room temperature.

-

Alkylation: Add this compound from a freshly prepared stock solution to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 1 hour.

-

Quenching: Add a quenching reagent to a final concentration sufficient to react with any excess this compound (e.g., DTT to a final concentration of 20 mM) and incubate for 15 minutes.

-

Sample Preparation for Mass Spectrometry: The alkylated protein sample is now ready for downstream processing, such as buffer exchange, proteolytic digestion (e.g., with trypsin), and LC-MS/MS analysis.

Caption: Generalized workflow for the synthesis of a pharmaceutical intermediate.

Signaling Pathways and Biological Context

While this compound is a reactive alkylating agent, its specific effects on cellular signaling pathways are not extensively characterized in the literature. However, alkylating agents, in general, can impact various cellular processes by modifying key proteins. For example, covalent modification of proteins involved in signaling cascades like the NF-κB pathway could potentially alter their function. The NF-κB pathway is a critical regulator of inflammation and immune responses, and its components contain reactive cysteine residues that could be targets for alkylation. Further research is needed to elucidate the specific signaling pathways modulated by this compound.

Conclusion

This compound is a valuable and reactive alkylating agent with significant potential in drug discovery and chemical biology. Its ability to covalently modify nucleophilic residues, particularly cysteine, through an Sₙ2 mechanism makes it a useful tool for developing covalent inhibitors and for probing protein function through chemoproteomic approaches. While specific quantitative kinetic and yield data for its reactions are not always readily available, the provided protocols and mechanistic insights offer a solid foundation for its application in research. Future studies focusing on the systematic evaluation of its reactivity with a broader range of nucleophiles and its impact on specific cellular signaling pathways will further enhance its utility as a versatile chemical tool.

References

An In-depth Technical Guide on the Mechanism of 2-Bromopropanamide Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis mechanism of 2-bromopropanamide. The hydrolysis of α-haloamides is of significant interest in organic chemistry and drug development due to the dual reactivity of the amide and haloalkane functionalities. This document elucidates the mechanistic pathways under both acidic and basic conditions, with a particular focus on the role of neighboring group participation. Detailed experimental protocols for kinetic studies are provided, and quantitative data, based on illustrative examples of similar compounds, are summarized for comparative analysis. The guide is supplemented with visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a bifunctional molecule containing a reactive carbon-bromine bond and an amide group. Its hydrolysis is a complex process that can proceed through multiple pathways, influenced by factors such as pH, temperature, and solvent. Understanding the mechanism of this reaction is crucial for predicting its stability, reactivity, and potential degradation pathways in various chemical and biological systems.

The presence of the amide group in proximity to the electrophilic carbon atom bearing the bromine atom allows for intramolecular catalysis, a phenomenon known as neighboring group participation (NGP).[1][2] This participation significantly influences the reaction rate and stereochemistry of the hydrolysis products.

This guide will delve into the intricacies of the hydrolysis mechanism, presenting a detailed analysis of the competing pathways and the evidence supporting them.

Core Hydrolysis Mechanisms

The hydrolysis of this compound can be broadly categorized into two main pathways: direct hydrolysis and a pathway involving neighboring group participation. These pathways are further influenced by the pH of the reaction medium, leading to distinct mechanisms under acidic and basic conditions.

Neighboring Group Participation (NGP) Pathway

The most significant feature of this compound hydrolysis is the participation of the adjacent amide group in the displacement of the bromide ion. This intramolecular process leads to the formation of a cyclic intermediate.

The NGP mechanism can be visualized as a two-step process:

-

Intramolecular Cyclization: The lone pair of electrons on the amide nitrogen or oxygen (in its enol form) acts as an internal nucleophile, attacking the carbon atom bearing the bromine. This results in the formation of a strained, three-membered cyclic intermediate, likely an aziridinone (B14675917) or a related oxazoline-like species, with the concomitant expulsion of the bromide ion.[2] This step is generally the rate-determining step.

-

Hydrolysis of the Cyclic Intermediate: The cyclic intermediate is highly reactive and readily attacked by water or hydroxide (B78521) ions. This nucleophilic attack opens the ring to form the final hydrolysis products.

This pathway often leads to an overall retention of stereochemistry at the α-carbon due to a double inversion process.

Direct Hydrolysis Pathways (SN1 and SN2)

In addition to the NGP pathway, direct nucleophilic substitution at the α-carbon by water or hydroxide ions can also occur. These pathways are analogous to the standard SN1 and SN2 mechanisms observed in the hydrolysis of haloalkanes.[3][4]

-

SN2 Mechanism: A bimolecular nucleophilic substitution where the nucleophile (water or hydroxide) directly attacks the carbon-bromine bond, leading to an inversion of stereochemistry. This pathway is more likely for primary and less sterically hindered secondary haloalkanes.

-

SN1 Mechanism: A unimolecular mechanism involving the formation of a carbocation intermediate in the rate-determining step, which is then rapidly attacked by a nucleophile. This pathway typically leads to a racemic mixture of products. Given that this compound is a secondary haloalkane, a mixture of SN1 and SN2 mechanisms, alongside the dominant NGP, is possible depending on the reaction conditions.

pH-Dependent Mechanisms

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the amide functionality is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The overall mechanism is a combination of acid-catalyzed amide hydrolysis and the pathways for C-Br bond cleavage.

The NGP pathway under acidic conditions would involve the protonated amide group. However, direct attack by water on the protonated amide is also a viable pathway.

Base-Catalyzed Hydrolysis

In basic solutions, the hydrolysis is initiated by the attack of a hydroxide ion. The reaction can proceed through several competing pathways:

-

Direct SN2 attack: The hydroxide ion can directly displace the bromide ion.

-

NGP with the amide anion: The amide proton can be abstracted by the base, forming a highly nucleophilic amide anion which can then readily participate in intramolecular cyclization.

-

Direct attack on the carbonyl carbon: The hydroxide ion can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the amine or bromide group.

Quantitative Data (Illustrative)

Due to the limited availability of specific kinetic and thermodynamic data for the hydrolysis of this compound in the public domain, the following tables present illustrative data based on similar α-haloamides and general hydrolysis principles. This data is for comparative and educational purposes only and should not be considered as experimentally verified values for this compound.

Table 1: Illustrative Rate Constants for Hydrolysis Pathways at 25°C

| Hydrolysis Pathway | Condition | Illustrative Rate Constant (s⁻¹) |

| Neighboring Group Participation | Neutral (pH 7) | 1.5 x 10⁻⁴ |

| SN2 (Direct Hydrolysis) | Neutral (pH 7) | 3.0 x 10⁻⁶ |

| Acid-Catalyzed Amide Hydrolysis | 1 M HCl | 5.0 x 10⁻⁵ |

| Base-Catalyzed Hydrolysis | 1 M NaOH | 8.0 x 10⁻³ |

Table 2: Illustrative Activation Parameters for Hydrolysis

| Parameter | Illustrative Value |

| Activation Energy (Ea) for NGP | 85 kJ/mol |

| Enthalpy of Activation (ΔH‡) for NGP | 82 kJ/mol |

| Entropy of Activation (ΔS‡) for NGP | -30 J/(mol·K) |

Experimental Protocols

The following are detailed methodologies for studying the kinetics of this compound hydrolysis.

Kinetic Study of Hydrolysis by Titration

This method is adapted from the study of 2-bromo-2-methylpropane (B165281) hydrolysis.[3][4]

Objective: To determine the rate law for the hydrolysis of this compound.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

Standardized hydrochloric acid (HCl) solution (for back-titration if needed)

-

Phenolphthalein (B1677637) indicator

-

Propanone (acetone)

-

Deionized water

-

Thermostatically controlled water bath

-

Burettes, pipettes, and conical flasks

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 80:20 propanone:water) to ensure solubility of both the haloamide and the titrant.[3]

-

Place a known volume of the this compound solution in a conical flask and allow it to equilibrate to the desired temperature in the water bath.

-

To initiate the reaction, add a known volume of pre-heated deionized water (for neutral hydrolysis) or a standard acid/base solution.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known excess of ice-cold standard NaOH solution.

-

Immediately titrate the unreacted NaOH in the quenched sample with a standard HCl solution using phenolphthalein as an indicator.

-

The concentration of the liberated HBr (and thus the extent of hydrolysis) at each time point can be calculated from the amount of NaOH consumed.

-

Plot the concentration of this compound versus time to determine the order of the reaction and the rate constant.

Spectroscopic Monitoring of Hydrolysis

Objective: To continuously monitor the progress of the hydrolysis reaction.

Materials:

-

This compound

-

Buffer solutions of desired pH

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

Procedure:

-

Determine the UV-Vis spectra of the reactant (this compound) and the expected products (e.g., 2-hydroxypropanamide) to identify a wavelength where there is a significant change in absorbance upon reaction.

-

Prepare a reaction mixture containing this compound in the desired buffer solution directly in a quartz cuvette.

-

Place the cuvette in the thermostatted cell holder of the spectrophotometer.

-

Monitor the change in absorbance at the chosen wavelength over time.

-

The rate of reaction can be determined from the change in absorbance, and the rate constant can be calculated using the integrated rate laws.

Visualizations

Signaling Pathways and Logical Relationships

Caption: General overview of the competing hydrolysis pathways for this compound.

Experimental Workflow for Kinetic Analysis

References

2-Bromopropanamide solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-Bromopropanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in synthetic chemistry and drug discovery. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document focuses on equipping researchers with the necessary tools to determine this critical parameter. It outlines detailed experimental protocols for both qualitative and quantitative solubility assessment. Furthermore, this guide presents a structured framework for data documentation and visual representations of the experimental workflow and a common synthetic pathway for this compound to facilitate a deeper understanding and application of this compound in a laboratory setting.

Introduction

This compound (C₃H₆BrNO) is a halogenated amide that serves as a versatile building block in organic synthesis. Its utility in the development of novel pharmaceutical agents and other fine chemicals is contingent upon a thorough understanding of its physicochemical properties, among which solubility is paramount. Solubility data is crucial for reaction optimization, purification strategies such as crystallization, and the formulation of drug candidates.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₃H₆BrNO |

| Molecular Weight | 151.99 g/mol [1][2][3] |

| Appearance | White to Off-White Solid/Powder[1][4] |

| Melting Point | 123-125 °C[1][3] |

| Boiling Point (Predicted) | 248.3 ± 23.0 °C[1] |

| Density (Predicted) | 1.644 ± 0.06 g/cm³[1] |

| pKa (Predicted) | 14.79 ± 0.50[1] |

Predicted Solubility Profile

Based on the principles of "like dissolves like," the molecular structure of this compound, which contains a polar amide group and a moderately polar carbon-bromine bond, allows for general predictions of its solubility behavior.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to exhibit moderate to good solubility due to hydrogen bonding interactions with the amide group.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): Likely to be effective solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the polar nature of the amide functional group.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the systematic determination of the solubility of this compound.

Qualitative Solubility Assessment

This preliminary screening method allows for a rapid evaluation of suitable solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Preparation: Label a series of test tubes, one for each solvent.

-

Addition of Solute: Add approximately 10-20 mg of this compound to each test tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.

-

Mixing: Securely cap the test tubes and vortex each sample for 30-60 seconds.

-

Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

-

Classification: Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Analytical balance

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed collection vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a tared vial and record the total mass.

-

Add a known volume or mass of the selected solvent.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Allow the vial to stand in the temperature bath for several hours to let undissolved solids settle.

-

Carefully draw a known volume of the supernatant into a syringe and attach a syringe filter.

-

Dispense the filtered supernatant into a pre-weighed collection vial and record the mass of the solution.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

-

Data Calculation:

-

Weigh the collection vial containing the dried solute.

-

Calculate the mass of the dissolved this compound.

-

Express the solubility in g/100 g of solvent or mg/mL.

-

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Molarity (mol/L) | Solubility (mg/mL) | Solubility ( g/100 g solvent) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Toluene | |||

| Hexane | |||

| Other |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Synthesis Pathway of this compound

A common method for the synthesis of this compound involves the bromination of propanamide. The following diagram outlines this synthetic route.

Caption: Synthesis of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary protocols and frameworks for researchers to generate this vital information. The outlined experimental procedures, coupled with a systematic approach to data recording and an understanding of the compound's synthesis, will empower scientists and drug development professionals to effectively utilize this compound in their research endeavors. The generation and dissemination of such data will be a valuable contribution to the broader chemical and pharmaceutical research communities.

References

- 1. 2-BROMOPROPIONAMIDE CAS#: 5875-25-2 [m.chemicalbook.com]

- 2. This compound | C3H6BrNO | CID 101118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-溴丙酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 10-222852 - this compound | 5 | CymitQuimica [cymitquimica.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. saltise.ca [saltise.ca]

Spectroscopic Analysis of 2-Bromopropanamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Bromopropanamide. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's structural features through spectroscopic methodologies.

Executive Summary

Spectroscopic analysis is pivotal in the structural elucidation of pharmaceutical compounds. This guide focuses on this compound, a key chemical intermediate. By detailing its ¹H NMR, ¹³C NMR, and IR spectral data, this document serves as a crucial reference for its identification and characterization. This guide provides predicted spectroscopic data based on established principles of spectroscopy, offering a valuable resource in the absence of readily available experimental spectra.

Spectroscopic Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7.3 - 7.8 | Broad Singlet | - | -NH₂ |

| ~6.8 - 7.2 | Broad Singlet | - | -NH₂ |

| ~4.4 | Quartet | ~7.0 | CH |

| ~1.9 | Doublet | ~7.0 | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~172 | C=O |

| ~45 | CH-Br |

| ~22 | CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| ~2980 - 2930 | Medium | C-H Stretch (Alkyl) |

| ~1680 - 1640 | Strong | C=O Stretch (Amide I) |

| ~1600 - 1550 | Medium | N-H Bend (Amide II) |

| ~650 - 550 | Medium | C-Br Stretch |

Experimental Protocols

While specific experimental parameters for the cited data are not publicly available, the following protocols describe standard methodologies for obtaining the NMR and IR spectra of a compound like this compound.

¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz) or a Varian CFT-20, is typically employed for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.

-

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectrum.

Sample Preparation: Several methods can be utilized for a solid sample like this compound:

-

KBr Wafer Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. This technique requires minimal sample preparation.

-

Nujol Mull: A few milligrams of the solid are ground with a drop of Nujol (a mineral oil) to create a thick paste. This mull is then spread between two salt plates (e.g., NaCl or KBr) for analysis. A reference spectrum of Nujol is typically subtracted from the sample spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded and automatically subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for spectroscopic analysis.

2-Bromopropanamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Bromopropanamide. The information is intended for professionals in research and development who may handle this chemical. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | α-Bromopropanamide, 2-Bromopropionamide | [1] |

| CAS Number | 5875-25-2 | [1] |

| Molecular Formula | C₃H₆BrNO | [1] |

| Molecular Weight | 151.99 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 123-125 °C | |

| Solubility | Slightly soluble in Benzene and Chloroform. | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][3]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 |

| Warning | H335: May cause respiratory irritation |

Toxicological Information

Handling and Storage

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Avoid contact with skin and eyes.[4]

-

Wear appropriate personal protective equipment (PPE).[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container.[3]

-

Store in a cool, dry, and well-ventilated place.

-

Keep in an inert atmosphere at room temperature.[2]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Caption: Recommended PPE for handling this compound.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific hazards arising from the chemical: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[3]

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release:

-

Personal precautions: Wear appropriate personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3]

-

Environmental precautions: Do not let product enter drains.

-

Methods for cleaning up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

The following diagram illustrates a logical workflow for handling a this compound spill.

Caption: Workflow for handling a this compound spill.

Experimental Protocols for Safety Assessment

The following are generalized methodologies for key toxicological assessments, based on OECD guidelines. These protocols would be suitable for evaluating the safety of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Model: Healthy, young adult female rats are typically used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The initial dose level is selected based on available information, with subsequent dose levels adjusted up or down by a constant factor depending on the outcome of the previous animal.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

-

Application: A small amount (0.5 g of solid or 0.5 mL of liquid) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized scale.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[5]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.[5][6] The reactions are scored according to a standardized scale.

-

Washout: The eye is not washed out after instillation unless a corrosive effect is suspected.[7]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[3]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Unused product should be disposed of as hazardous waste.

References

- 1. This compound | C3H6BrNO | CID 101118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMOPROPIONAMIDE CAS#: 5875-25-2 [m.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. lobachemie.com [lobachemie.com]

- 5. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]

- 6. Ocular Irritation test with medical devices (EN 10993-23: 2021). - IVAMI [ivami.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide on the Discovery and History of 2-Bromopropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopropanamide (α-bromopropionamide) is a halogenated amide that has found utility as a reagent and building block in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and physicochemical properties. It details the early preparative methods, including the synthesis of its key precursor, 2-bromopropionyl bromide, as documented in early 20th-century chemical literature. The guide also summarizes its known chemical and physical data in a structured format and explores its nascent connections to the field of neuropharmacology, particularly in the context of neuropathy.

Introduction

This compound is a derivative of propionamide (B166681) with a bromine atom at the alpha position. Its structure lends it to be a useful synthon for the introduction of the α-aminopropionamide moiety in more complex molecules. While not a widely known compound in its own right, its history is intertwined with the development of fundamental organic reactions and the synthesis of α-halo carbonyl compounds. This document aims to provide a detailed historical and technical account of this compound for the scientific community.

Discovery and Historical Synthesis

The discovery of this compound is not attributed to a single, seminal publication but rather emerges from the systematic development of organic synthesis in the late 19th and early 20th centuries. The key to its preparation lies in the synthesis of its precursor, an α-bromo acyl halide, followed by amidation.

The Precursor: 2-Bromopropionyl Halides

The historical synthesis of this compound is intrinsically linked to the development of methods for the α-halogenation of carboxylic acids and their derivatives. The Hell-Volhard-Zelinsky reaction, first reported by Carl Magnus von Hell in 1881 and later refined by Jacob Volhard and Nikolay Zelinsky, provided a robust method for the α-bromination of carboxylic acids. This reaction likely served as the foundational method for producing the necessary 2-bromopropionyl precursors.

A key historical reference for the synthesis of 2-bromopropionyl bromide is the work of Fourneau and Nicolitch published in the Bulletin de la Societe Chimique de France in 1928.[1] Their work on the bromination of propionyl halides provided a direct route to this essential precursor.

The Final Step: Amidation

The conversion of an acyl halide, such as 2-bromopropionyl bromide or chloride, to the corresponding amide is a fundamental and well-established reaction in organic chemistry. The reaction with ammonia (B1221849) proceeds via a nucleophilic acyl substitution mechanism.

While a specific, first-documented synthesis of this compound is not readily apparent in early literature, it is highly probable that it was first prepared by the straightforward reaction of 2-bromopropionyl halide with ammonia, a reaction that would have been considered a routine transformation by organic chemists of that era.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₆BrNO | PubChem |

| Molecular Weight | 151.99 g/mol | PubChem |

| Appearance | White to off-white solid | ChemicalBook |

| Melting Point | 123-125 °C | Sigma-Aldrich |

| Boiling Point | 248.3±23.0 °C (Predicted) | ChemicalBook |

| Density | 1.644±0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Slightly soluble in benzene (B151609) and chloroform. | ChemicalBook |

| CAS Number | 5875-25-2 | PubChem |

Experimental Protocols (Historical)

Based on the available historical literature, a probable experimental protocol for the synthesis of this compound can be reconstructed.

Synthesis of 2-Bromopropionyl Bromide (Adapted from historical methods)

This protocol is based on the principles of the Hell-Volhard-Zelinsky reaction and early reported syntheses of α-bromo acyl halides.

Materials:

-

Propionic acid

-

Red phosphorus

-

Bromine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of propionic acid and a catalytic amount of red phosphorus is placed.

-

Bromine is added dropwise from the dropping funnel. The reaction is initiated by gentle warming if necessary.

-

After the addition of bromine is complete, the reaction mixture is refluxed until the reaction is complete, as indicated by the disappearance of the red phosphorus and the evolution of hydrogen bromide gas ceases.

-

The resulting 2-bromopropionyl bromide is then purified by distillation.

Note: This is a generalized historical procedure. Specific quantities and reaction conditions would have been optimized by the original researchers.

Synthesis of this compound

Materials:

-

2-Bromopropionyl bromide (or chloride)